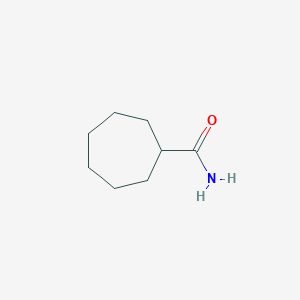

Cycloheptanecarboxamide

Descripción general

Descripción

Synthesis Analysis

Cycloheptanecarboxamide derivatives, including N-(arylcarbamothioyl)-cyclohexanecarboxamide and its variations, have been synthesized and characterized through elemental analyses, IR spectroscopy, and NMR spectroscopy. These derivatives showcase a range of aryl substituents and have been further investigated through single crystal X-ray diffraction studies, indicating the importance of the synthesis process in determining the compound's structure and properties (Özer, Arslan, VanDerveer, & Külcü, 2009).

Molecular Structure Analysis

The molecular structure of cycloheptanecarboxamide derivatives has been explored through crystallography, revealing that the cyclohexane ring often adopts a chair conformation. This conformation is critical for understanding the compound's reactivity and interactions. For instance, the molecular conformation of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring (Özer et al., 2009).

Chemical Reactions and Properties

Cycloheptanecarboxamide derivatives undergo various chemical reactions, including cyclization and complexation with metals like Ni(II) and Cu(II). These reactions are pivotal for modifying the compound's chemical properties and for the synthesis of novel derivatives with potential applications in materials science and catalysis (Ozer, Arslan, VanDerveer, & Binzet, 2009).

Physical Properties Analysis

The physical properties of cycloheptanecarboxamide and its derivatives, such as solubility, melting points, and glass transition temperatures, are crucial for their application in polymer science and materials engineering. For instance, polyamides based on similar structures have shown good solubility in polar organic solvents and can form transparent, flexible, and tough films, indicating the compound's utility in high-performance materials (Yang, Hsiao, & Yang, 1999).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various chemical groups, the stability of different derivatives, and the compound's behavior in complex formation, are essential for its application across different areas of chemistry. Studies on the reactivity and complexation behavior of cycloheptanecarboxamide derivatives have led to insights into designing new compounds with tailored properties for specific applications (Ozer et al., 2009).

Aplicaciones Científicas De Investigación

-

Synthesis of Natural Products

-

Pharmaceutical Industry

-

Fragrance Industry

-

Dye Synthesis

-

Organic Chemistry Research

-

Electrosynthesis

- Amides, such as Cycloheptanecarboxamide, are extremely important given their ubiquitous presence in biological systems and the pharmaceutical industry .

- They are synthetically versatile, capable of taking part in a wide range of different transformations, especially when subjected to electrochemical conditions .

- The current resurgence of electrosynthesis has led to new and more sustainable syntheses of (and using) amides .

-

Main Group Chemistry

Safety And Hazards

Cycloheptanecarboxamide is considered low in toxicity. However, as with any chemical, precautions should be taken during handling, storage, and disposal. Always follow safety guidelines and wear appropriate protective equipment.

Direcciones Futuras

Research on cycloheptanecarboxamide could explore its potential applications in drug development, polymer chemistry, or materials science. Investigating its biological activity, stability, and reactivity will contribute to a deeper understanding of this compound.

Propiedades

IUPAC Name |

cycloheptanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVFPOMUIKCQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163174 | |

| Record name | Cycloheptanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloheptanecarboxamide | |

CAS RN |

1459-39-8 | |

| Record name | Cycloheptanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.